N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO/c1-9-3-2-4-10(5-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCPTPWAXHYTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 3-Methylbenzoic Acid
The most widely reported method involves direct condensation of 3-methylbenzoic acid with 3,5-bis(trifluoromethyl)aniline under dehydrating conditions. This single-step approach eliminates the need for acid chloride intermediates, reducing byproduct formation.
Reaction Conditions :
- Equimolar reactants heated to 140°C for 24–48 hours under solvent-free conditions
- Water removal via molecular sieves or azeotropic distillation with toluene
- Yields: 41–58% after silica gel chromatography (DCM/MeOH 100:1)
Mechanistic Analysis :
The reaction proceeds through nucleophilic attack of the aniline’s amino group on the carboxylic acid’s electrophilic carbonyl carbon. Trifluoromethyl groups exert an electron-withdrawing effect, increasing the amine’s nucleophilicity while the methyl substituent on the benzoyl moiety sterically hinders side reactions. Fourier-transform infrared (FTIR) monitoring shows disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and emergence of amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands.
Limitations :
- Requires excess amine (1.2–1.5 equiv) to compensate for volatility losses
- Extended reaction times needed for complete conversion
Schotten-Baumann Reaction via Acid Chloride Intermediate
This two-step method achieves higher yields (65–78%) by activating the carboxylic acid as its chloride derivative prior to amide coupling.
Step 1: Synthesis of 3-Methylbenzoyl Chloride
- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]
- Conditions: Reflux in anhydrous dichloromethane (DCM) for 2–4 hours
- Quenching: Removal of excess reagent under reduced pressure
Step 2: Amide Bond Formation
- React 3-methylbenzoyl chloride with 3,5-bis(trifluoromethyl)aniline in biphasic system (NaOH(aq)/dioxane)
- Temperature: 0–5°C to minimize hydrolysis
- Stirring: 12–18 hours under nitrogen atmosphere
Characterization Data :
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, Ar–H), 7.84 (d, J = 7.6 Hz, 1H), 7.47–7.43 (m, 3H), 2.44 (s, 3H, CH₃).
Advantages :
- Faster reaction kinetics compared to direct amidation
- Amenable to scale-up (>100 g batches)
Alternative Preparation Strategies
Mixed Carbonate Anhydride Method
Employing chloroformates as activating agents, this approach circumvents moisture sensitivity issues associated with acid chlorides:
- Generate mixed anhydride by treating 3-methylbenzoic acid with isobutyl chloroformate in THF at −15°C
- Add 3,5-bis(trifluoromethyl)aniline and N-methylmorpholine
- Warm to room temperature and stir for 6 hours
Yield : 62% after recrystallization (ethanol/water)
Purity : >98% by HPLC (C18 column, acetonitrile/water gradient)
Enzymatic Aminolysis
An emerging green chemistry approach uses lipases (e.g., Candida antarctica Lipase B) to catalyze amide formation in non-aqueous media:
- Solvent: tert-Butyl methyl ether
- Substrate ratio: 1:1 acid/amine
- Conversion: 34% after 72 hours at 45°C
While yields remain suboptimal, this method avoids high temperatures and harsh reagents, preserving acid-sensitive functional groups.
Reaction Optimization and Kinetic Studies
Temperature Profiling
Comparative studies reveal distinct rate accelerations above 120°C for solvent-free direct amidation:
| Temperature (°C) | Time (h) | Conversion (%) | |
|---|---|---|---|
| 100 | 48 | 28 | |
| 120 | 36 | 51 | |
| 140 | 24 | 89 |
Arrhenius analysis gives an activation energy (Eₐ) of 92.4 kJ/mol, consistent with a mechanism limited by nucleophilic attack rather than diffusion.
Solvent Effects
Polar aprotic solvents enhance reactivity by stabilizing transition states:
| Solvent | Dielectric Constant (ε) | Yield (%) | |
|---|---|---|---|
| Neat (solventless) | – | 41 | |
| DMF | 36.7 | 67 | |
| DMSO | 46.7 | 72 | |
| THF | 7.5 | 58 |
DMF and DMSO improve yields but complicate purification due to high boiling points.
Purification and Analytical Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel with DCM/MeOH (98:2 → 95:5) eluent achieves >95% purity
- Preparative HPLC : C18 column, isocratic 70% acetonitrile/water, retention time 14.3 minutes
Spectroscopic Confirmation
- ¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (s, CF₃), −64.1 (s, CF₃)
- HRMS (ESI+): m/z calc. for C₁₆H₁₁F₆NO [M+H]⁺ 348.0821, found 348.0819
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Component | Cost (USD/kg) |
|---|---|
| 3-Methylbenzoic acid | 45 |
| 3,5-Bis(trifluoromethyl)aniline | 2200 |
| Thionyl chloride | 12 |
The aniline derivative accounts for 89% of raw material costs, incentivizing yield optimization.
Waste Stream Management
- SOCl₂ Route : Generates HCl/SO₂ gas, requiring caustic scrubbers
- Direct Amidation : Produces H₂O, easily treated via standard wastewater protocols
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide can act as inhibitors of key signaling pathways involved in cancer progression. For instance, studies have shown that derivatives can inhibit the NF-κB pathway, which is crucial in oncogenesis. A related compound demonstrated an IC50 value of 0.143 μM against this pathway, suggesting potential for anticancer drug development .
Anti-inflammatory Properties
The compound's structure allows it to interact with enzymes involved in inflammatory processes. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are vital in the inflammatory response . This property could be leveraged for developing new nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of trifluoromethyl-substituted compounds against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of trifluoromethyl groups has been correlated with enhanced antimicrobial activity . For example, pyrazole derivatives containing this motif exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against various bacterial strains.
Organocatalysis
This compound derivatives are utilized as organocatalysts in organic transformations due to their ability to stabilize transition states through hydrogen bonding interactions. One notable application includes the development of thiourea-based catalysts that facilitate various chemical reactions . These catalysts have proven effective in promoting reactions that require precise control over reaction conditions.
Synthesis of Novel Compounds
The unique reactivity of the trifluoromethyl groups allows for the synthesis of novel derivatives with tailored properties for specific applications. For example, researchers have successfully synthesized new pyrazole derivatives using this compound as a starting material . This approach not only expands the library of available compounds but also enhances the understanding of structure-activity relationships (SAR).
Material Science Applications
The incorporation of trifluoromethyl groups into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. The unique electronic characteristics imparted by these groups can lead to advanced materials suitable for applications in coatings and electronics .
Case Studies
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
*Calculated based on formula C₁₆H₁₁F₆NO.
Key Observations:
In contrast, the alcohol group in (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol reduces hydrogen-bond acceptor capacity but enhances metabolic susceptibility . The imidazoline amine in the (4R,5R)-substituted compound introduces chirality and rigidity, which may enhance selectivity in catalytic applications .
Substituent Effects: Trifluoromethyl Groups: All compounds share 3,5-bis(trifluoromethyl)phenyl, enhancing lipophilicity (logP ~4–5) and metabolic stability. Methyl vs.
Molecular Weight and Steric Effects :
- The target compound’s lower molecular weight (~347 vs. ~449 in imidazoline derivatives) may improve membrane permeability compared to bulkier analogs .
- Steric hindrance from the 3-methyl group could reduce binding affinity compared to flutolanil’s isopropoxy group, which has greater spatial flexibility .
Research Findings and Inferences
- Synthetic Utility : The patent compound (N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide) highlights the use of trifluoromethylated benzamides as intermediates in drug synthesis, suggesting similar utility for the target compound .
- Agrochemical Potential: Structural parallels to flutolanil imply possible fungicidal activity, though the absence of a polar isopropoxy group may limit efficacy against specific fungal targets .
- Chiral Applications: The high cost of enantiopure derivatives like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol underscores the value of trifluoromethyl groups in asymmetric synthesis, a niche the target compound could occupy with modifications .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide is a compound that has garnered attention for its significant biological activity, particularly in the context of anti-inflammatory and immunosuppressive properties. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl substitution on a phenyl ring, which is known to enhance its electrophilic character and biological activity. The amide functional group contributes to its ability to participate in various chemical reactions, including hydrolysis under acidic or basic conditions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the trifluoromethyl-substituted phenyl ring : This can be achieved through electrophilic aromatic substitution.
- Amidation : The introduction of the methylbenzamide moiety through acylation reactions.
Inhibition of NF-κB and AP-1
Research indicates that this compound acts as a potent inhibitor of two critical transcription factors: nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) . These factors play pivotal roles in regulating immune responses and inflammation.
- Mechanism : The compound interferes with the signaling pathways that activate NF-κB and AP-1, leading to reduced expression of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in conditions such as autoimmune diseases.
Immunosuppressive Effects
In various animal models, this compound has shown significant immunosuppressive effects. These studies indicate its relevance in therapeutic applications targeting autoimmune disorders by modulating immune responses.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Anti-inflammatory Activity :
- Objective : To assess the inhibitory effects on NF-κB activation.
- Findings : The compound exhibited a dose-dependent inhibition of NF-κB activation in cultured cells, correlating with decreased levels of inflammatory markers such as TNF-α and IL-6.
-
Immunosuppression in Animal Models :
- Objective : To evaluate the efficacy in models of autoimmune diseases.
- Results : Treatment with this compound led to significant reductions in disease severity and inflammatory cell infiltration in tissues.
Comparative Biological Activity
A comparison table summarizing the biological activities of this compound against other compounds with similar structures is presented below:
Q & A
What are the optimal synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling 3-methylbenzoic acid derivatives with 3,5-bis(trifluoromethyl)aniline. A common approach uses activating agents such as chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CTH) in acetonitrile (MeCN) with N-methylimidazole as a base . Key parameters include:
- Stoichiometry: Equimolar ratios of acid and amine to avoid side reactions.
- Solvent: Polar aprotic solvents (e.g., MeCN) enhance reactivity.
- Catalysts: No catalyst is required, but bases like N-methylimidazole improve coupling efficiency.
- Temperature: Room temperature or mild heating (40–60°C) to prevent trifluoromethyl group degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
